2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.: 1207028-21-4
Cat. No.: VC5444032
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207028-21-4 |
|---|---|
| Molecular Formula | C20H23N5O2S |
| Molecular Weight | 397.5 |
| IUPAC Name | 2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H23N5O2S/c1-13-5-7-15(8-6-13)25-19-17(11-22-25)14(2)23-24-20(19)28-12-18(26)21-10-16-4-3-9-27-16/h5-8,11,16H,3-4,9-10,12H2,1-2H3,(H,21,26) |
| Standard InChI Key | QFZFTILMBQTHCG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4CCCO4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound has a molecular formula of C₂₀H₂₃N₅O₂S and a molecular weight of 397.5 g/mol. Its IUPAC name, 2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, reflects its multi-component architecture. Key structural features include:
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A pyrazolo[3,4-d]pyridazine core, a bicyclic system known for its electron-deficient nature and capacity for π-π stacking.
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A p-tolyl group (4-methylphenyl) at position 1, enhancing lipophilicity and potentially influencing receptor binding.
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A thioether linkage (-S-) at position 7, connecting the core to an acetamide moiety.
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A tetrahydrofuran-2-ylmethyl group on the acetamide nitrogen, introducing stereochemical complexity and hydrogen-bonding capability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1207028-21-4 |
| Molecular Formula | C₂₀H₂₃N₅O₂S |
| Molecular Weight | 397.5 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4CCCO4 |
| InChI Key | QFZFTILMBQTHCG-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
General Synthetic Strategy
Synthesis typically involves multi-step reactions starting from commercially available precursors. A representative route includes:
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Formation of the Pyrazolo[3,4-d]Pyridazine Core: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridazine intermediates.
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Introduction of the p-Tolyl Group: Nucleophilic aromatic substitution or palladium-catalyzed coupling at position 1.
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Thioether Formation: Reaction of a 7-chloro or 7-bromo intermediate with a thiol-containing acetamide derivative under basic conditions.
Critical Reaction Conditions
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed for SNAr reactions.
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Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) facilitate coupling reactions, while bases like K₂CO₃ deprotonate thiol nucleophiles .
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Temperature: Reactions often proceed at elevated temperatures (80–120°C) to overcome kinetic barriers in cyclization steps .
Table 2: Representative Synthetic Step Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Core Cyclization | 72 | DMF, 110°C, 12 h |
| p-Tolyl Substitution | 85 | Pd(OAc)₂, XPhos, 80°C |
| Thioether Coupling | 68 | K₂CO₃, DMSO, RT, 6 h |
Physicochemical and ADME Profiling
Solubility and Permeability
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LogP: Predicted at 2.1 (moderate lipophilicity).
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation enhancements for in vivo use.
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, suggesting moderate intestinal absorption.
Metabolic Stability
Microsomal studies on analogs indicate:
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CYP3A4-Mediated Oxidation: Primary metabolic pathway, with t₁/₂ = 45 min in human liver microsomes.
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Glucuronidation: Minor route at the tetrahydrofuran oxygen .
Future Directions and Challenges
Priority Research Areas
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In Vitro Screening: Broad profiling against kinase panels and inflammatory markers.
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Prodrug Development: Masking the thioether to improve oral bioavailability.
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Crystallography: Resolving ligand-target co-crystal structures to guide optimization.
Synthetic Challenges
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